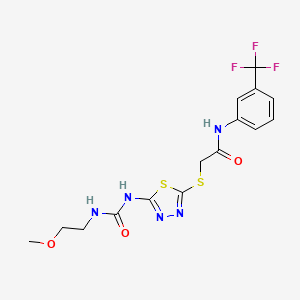

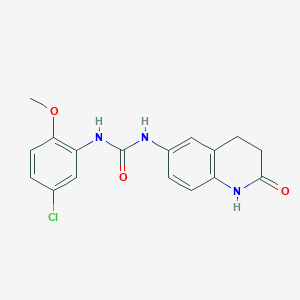

![molecular formula C24H31N5O3 B2598633 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878423-03-1](/img/structure/B2598633.png)

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- The synthesis process involves the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, yielding derivatives of 7,8-polymethylenehypoxanthines. These are precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines. Notably, 1,2-trimethylene-4,5,7,8-tetrahydro-6H-imidazo[4.5-e][1.4]diazepine-5,8-dione was obtained from these processes. The study primarily examined the antiviral and antihypertensive activities of these derivatives (Nilov et al., 1995).

Properties of Mesoionic Purinone Analogs :

- Research into mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealed that they predominantly exist in the C3-H tautomeric form and are prone to hydrolytic ring-opening reactions to produce 2-(4-imidazol-idon-2-ylidenyl)acetamides. A distinctive triazacyclopent-[cd]indene was produced from one such compound through a 1,3-dipolar cycloaddition reaction (Coburn & Taylor, 1982).

Development of Novel Purine Diones :

- Researchers synthesized new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation. The essential compounds for this process were derived from a series of reactions starting from 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (Simo et al., 1998).

Applications in Molecular Modeling and Pharmacology

Spectral Characterization and Molecular Modeling :

- The study on esters with imidazo[1,5-c]quinazoline-3,5-dione ring involved the reaction of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethyl bromoacetate, yielding products like MEPIQ and BEPIQ. Extensive spectral characterization was performed, and quantum-mechanical modeling using the DFT method was applied to explain why certain conformers were formed and their stability (Hęclik et al., 2017).

Synthesis and Evaluation of Antidepressant Agents :

- A range of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity to serotonin receptors and as phosphodiesterase inhibitors. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic activities, with molecular modeling shedding light on the significance of fluorinated arylpiperazinylalkyl derivatives for potential therapeutic applications (Zagórska et al., 2016).

Anti-Leishmanial Activity :

- A series of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones was synthesized and evaluated for their anti-leishmanial and anti-fungal activities. This research aimed at exploring new potential anti-microbial agents (Hussain et al., 2016).

Mechanism of Action

The synthesis process of isoindoline-1,3-diones is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents . .

Properties

IUPAC Name |

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-5-32-16-10-15-27-17(2)18(3)29-20-21(25-23(27)29)26(4)24(31)28(22(20)30)14-9-13-19-11-7-6-8-12-19/h6-8,11-12H,5,9-10,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMZMAVCCDRRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)

![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)

![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)

![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)

![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)